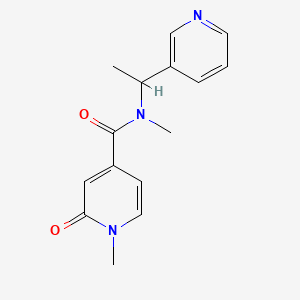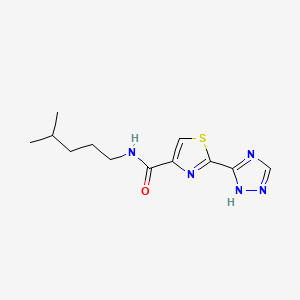
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide, also known as DPA-714, is a pyridinecarboxamide derivative that has been extensively studied for its potential use in imaging and treatment of neuroinflammation. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in the mitochondria of glial cells and is upregulated in response to neuroinflammatory processes.
Mecanismo De Acción
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide binds selectively to TSPO, which is expressed in the mitochondria of glial cells. TSPO is upregulated in response to neuroinflammatory processes, making it a potential biomarker for neuroinflammation. Binding of N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide to TSPO can modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in the brain. It can reduce the production of pro-inflammatory cytokines and chemokines, and modulate the activation of microglia and astrocytes. N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has also been shown to have neuroprotective effects in animal models of neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has several advantages for lab experiments. It is highly selective for TSPO, allowing for specific targeting of neuroinflammation. It can be radiolabeled with positron-emitting isotopes to allow for non-invasive imaging of TSPO expression in vivo. However, N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has limitations as well. It has a short half-life in vivo, which can limit its usefulness for longitudinal studies. Additionally, its binding affinity for TSPO can vary between species, which can limit its usefulness in animal models.
Direcciones Futuras
There are several future directions for research on N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide. One area of interest is the development of new radiolabeled analogs of N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide for improved imaging of neuroinflammation. Another area of interest is the development of new TSPO ligands with improved binding affinity and selectivity. Additionally, there is ongoing research on the role of neuroinflammation in various neurological diseases, and N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has potential applications in the diagnosis and treatment of these diseases.
Métodos De Síntesis
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with 3-bromopropionyl chloride to yield 3-(3-bromopropionyl)pyridine. This compound is then reacted with dimethylamine and lithium diisopropylamide to form N,1-dimethyl-2-oxo-N-(3-pyridinylmethyl)propionamide. Finally, this compound is reacted with 4-cyanopyridine and triethylamine to yield N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has been extensively studied for its potential use in imaging and treatment of neuroinflammation. TSPO is upregulated in response to neuroinflammatory processes, making it a potential biomarker for neuroinflammation. N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide can be radiolabeled with positron-emitting isotopes to allow for non-invasive imaging of TSPO expression in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(13-5-4-7-16-10-13)18(3)15(20)12-6-8-17(2)14(19)9-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEHYLCPUCEONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)

![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)


![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)